

# Cross-study comparison of Vibegron's efficacy in different patient populations

Author: BenchChem Technical Support Team. Date: December 2025



## A Cross-Study Efficacy Analysis of Vibegron in Diverse Urological Conditions

This guide provides a comparative analysis of **Vibegron**'s efficacy across different patient populations, primarily focusing on its application in Overactive Bladder (OAB) and Benign Prostatic Hyperplasia (BPH) with persistent OAB symptoms. The information is intended for researchers, scientists, and drug development professionals, offering a concise summary of key clinical trial data and experimental methodologies.

#### **Mechanism of Action**

**Vibegron** is a selective β3-adrenergic receptor agonist.[1][2][3][4] Its primary mechanism involves the activation of β3-adrenergic receptors in the detrusor muscle of the bladder.[1] This activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP). The elevated cAMP levels induce relaxation of the detrusor smooth muscle, thereby increasing the bladder's capacity to store urine and reducing the symptoms of OAB. **Vibegron** exhibits high selectivity for the  $\beta$ 3 receptor, with over 9,000 times greater affinity compared to  $\beta$ 1 and  $\beta$ 2 receptors, which minimizes potential cardiovascular side effects.





Click to download full resolution via product page

Vibegron's Mechanism of Action

### **Efficacy in Overactive Bladder (OAB)**



The pivotal international Phase 3 EMPOWUR trial evaluated the efficacy and safety of **Vibegron** in patients with OAB.

### **Experimental Protocol: EMPOWUR Trial**

- Study Design: A randomized, double-blind, placebo- and active-controlled trial.
- Patient Population: Adult patients with OAB experiencing eight or more micturitions per day.
   A subset of patients with dry OAB (less than one urge incontinence episode per day) was included.
- Intervention: Patients were randomized in a 5:5:4 ratio to receive either 75 mg of Vibegron
  once daily, a placebo, or 4 mg of extended-release tolterodine (active control) for 12 weeks.
- Primary Endpoints: The co-primary endpoints were the change from baseline in the average daily number of micturitions and urge urinary incontinence (UUI) episodes at week 12.
- Data Collection: Patients completed a 7-day voiding diary at baseline and at weeks 2, 4, 8, and 12.

**Quantitative Efficacy Data: EMPOWUR Trial** 



| Efficacy<br>Endpoint                              | Vibegron 75<br>mg (Change<br>from Baseline) | Placebo<br>(Change from<br>Baseline) | Tolterodine 4<br>mg (Change<br>from Baseline) | Statistical Significance (Vibegron vs. Placebo) |
|---------------------------------------------------|---------------------------------------------|--------------------------------------|-----------------------------------------------|-------------------------------------------------|
| Mean Daily<br>Micturitions                        | -1.8 episodes                               | -1.3 episodes                        | -1.6 episodes                                 | p < 0.001                                       |
| Mean Daily UUI Episodes (in incontinent patients) | -2.0 episodes                               | -1.4 episodes                        | -1.8 episodes                                 | p < 0.0001                                      |
| Mean Daily Urgency Episodes (OAB Wet)             | -3.0 episodes                               | -2.4 episodes                        | Not Reported                                  | p < 0.01                                        |
| Mean Daily<br>Urgency<br>Episodes (OAB<br>Dry)    | -2.6 episodes                               | -1.6 episodes                        | Not Reported                                  | p < 0.01                                        |
| Mean Volume<br>per Micturition                    | Statistically<br>significant<br>increase    | Not applicable                       | Not applicable                                | p < 0.01                                        |

Data presented as adjusted mean change from baseline at week 12.

A 52-week extension study of the EMPOWUR trial demonstrated sustained efficacy of **Vibegron**.

# Efficacy in Benign Prostatic Hyperplasia (BPH) with Persistent OAB Symptoms

The COURAGE trial, a Phase 3 study, assessed the efficacy of **Vibegron** in men with BPH who had persistent OAB symptoms despite being on pharmacological treatment for BPH.



#### **Experimental Protocol: COURAGE Trial**

- Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial. An open-label extension followed for up to 52 weeks.
- Patient Population: Men aged 45 years and older with BPH and OAB symptoms, who were on a stable dose of an  $\alpha$ -blocker with or without a  $5\alpha$ -reductase inhibitor.
- Intervention: Patients were randomized 1:1 to receive either 75 mg of Vibegron once daily or a placebo.
- Primary Endpoints: The co-primary endpoints were the change from baseline in the mean daily number of micturitions and urgency episodes at week 12.
- Secondary Endpoints: Included changes in nocturia episodes, UUI episodes, International Prostate Symptom Score (IPSS)-storage scores, and volume voided per micturition.
- Data Collection: Efficacy was assessed at multiple time points, including week 12 and week 24. Quality of life was measured using the Overactive Bladder Questionnaire (OAB-q).

#### Quantitative Efficacy Data: COURAGE Trial (at Week 12)

| Efficacy Endpoint               | Vibegron 75 mg<br>(LSMD vs. Placebo) | 95% Confidence<br>Interval | P-value  |
|---------------------------------|--------------------------------------|----------------------------|----------|
| Mean Daily<br>Micturitions      | -0.74                                | -1.02 to -0.46             | < 0.0001 |
| Mean Daily Urgency<br>Episodes  | -0.95                                | -1.37 to -0.54             | < 0.0001 |
| Mean Daily Nocturia<br>Episodes | -0.22                                | -0.36 to -0.09             | 0.002    |
| Mean Daily UUI<br>Episodes      | -0.80                                | -1.33 to -0.27             | 0.003    |
| IPSS-Storage Score              | -0.9                                 | -1.2 to -0.6               | < 0.0001 |
| Mean Volume Voided<br>(mL)      | 15.07                                | 9.13 to 21.02              | < 0.0001 |



LSMD: Least Squares Mean Difference.

**Vibegron** also led to significant improvements in patient-reported quality of life scores compared to placebo. The positive efficacy and safety profile were maintained for up to 52 weeks in the extension trial.

### **Efficacy in Interstitial Cystitis (BPS/IC)**

Currently, there is a lack of significant clinical trial data on the efficacy of **Vibegron** specifically for the treatment of Bladder Pain Syndrome/Interstitial Cystitis (BPS/IC). In many of the pivotal trials for OAB, interstitial cystitis was an exclusion criterion. While other  $\beta$ 3-adrenergic agonists like Mirabegron have been investigated in pilot studies for BPS/IC, dedicated large-scale studies on **Vibegron** for this patient population are not yet available in the public domain.

#### **Clinical Trial Workflow Visualization**

The following diagram illustrates a typical workflow for a Phase 3 clinical trial evaluating the efficacy of **Vibegron**.





Click to download full resolution via product page

Typical Phase 3 Clinical Trial Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Vibegron Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. What is Vibegron used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Cross-study comparison of Vibegron's efficacy in different patient populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611683#cross-study-comparison-of-vibegron-s-efficacy-in-different-patient-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com